1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine

Catalog No.
S11284833
CAS No.
765924-15-0
M.F
C20H20N2O
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)m...

CAS Number

765924-15-0

Product Name

1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-(furan-2-ylmethyl)methanamine

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C20H20N2O/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-14-16-6-5-11-23-16/h3-12,21H,2,13-14H2,1H3

InChI Key

RSVPAVZHIJBNKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CO3)C4=CC=CC=C41

1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine is a complex organic compound characterized by its unique structural features that include a carbazole moiety and a furan group. The compound's molecular formula is C16H18N2C_{16}H_{18}N_{2}, and it has a molecular weight of approximately 238.33 g/mol. The IUPAC name for this compound is (9-ethyl-9H-carbazol-3-yl)methylmethanamine, indicating the presence of both an ethyl-substituted carbazole and a furan derivative in its structure .

Involving 1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine primarily focus on its synthesis and potential modifications. The compound can undergo various nucleophilic substitutions, particularly due to the presence of the furan group, which can participate in electrophilic aromatic substitution reactions. Additionally, the amine functional group allows for further derivatization, making it amenable to reactions such as acylation or alkylation .

Research indicates that derivatives of 1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine exhibit significant biological activity, particularly as potential anticancer agents. The compound has been shown to interact with cellular tumor antigen p53, suggesting its role in modulating pathways related to cancer cell proliferation and apoptosis . Furthermore, studies have highlighted its binding affinity towards various biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine typically involves multi-step processes:

  • Formation of the Carbazole Framework: Starting from 9-ethylcarbazole, which can be synthesized from simpler precursors via cyclization reactions.
  • Introduction of the Furan Group: The furan moiety is introduced through reactions involving furan derivatives and appropriate coupling agents under controlled conditions.
  • Final Coupling: The final step involves the reaction of the carbazole derivative with furan-containing aldehydes or amines to yield the target compound. This may be conducted in solvents like dichloromethane or ethanol under reflux conditions to enhance yield and purity .

1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer drugs.
  • Material Science: Due to its unique electronic properties, it may be explored for use in organic electronics or as a fluorescent probe.

The compound's ability to interact with biological systems makes it a valuable candidate for drug design and development .

Interaction studies have demonstrated that 1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine exhibits significant binding affinities towards various proteins involved in cancer progression. These studies often utilize techniques such as molecular docking simulations and binding energy calculations to assess how well the compound fits into active sites of target proteins like RNA-dependent RNA polymerase and other enzymes critical in metabolic pathways .

Several compounds share structural similarities with 1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine:

Compound NameMolecular FormulaUnique Features
9-EthylcarbazoleC15H13NC_{15}H_{13}NBase structure without furan
N-(pyridin-2-ylmethyl)methanamineC21H21N3C_{21}H_{21}N_3Contains pyridine instead of furan
N-[9-Ethylcarbazolyl]propanaminesC21H24N4C_{21}H_{24}N_4Variants with different side chains

Uniqueness

The uniqueness of 1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine lies in its dual functionality derived from both the carbazole and furan components, which can lead to diverse biological activities and applications not typically observed in other similar compounds. This combination enhances its potential as a therapeutic agent while also providing opportunities for novel material applications .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.157563266 g/mol

Monoisotopic Mass

304.157563266 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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